molecular formula C5H5KN2O3 B13517858 Potassium 5-ethyl-1,3,4-oxadiazole-2-carboxylate

Potassium 5-ethyl-1,3,4-oxadiazole-2-carboxylate

Katalognummer: B13517858
Molekulargewicht: 180.20 g/mol
InChI-Schlüssel: FBVMBTADXSULSQ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium 5-ethyl-1,3,4-oxadiazole-2-carboxylate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 5-ethyl-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of thiosemicarbazides. A common method includes the use of tosyl chloride and pyridine as reagents to facilitate the cyclization process . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and solvents to achieve a high yield of the product. The final compound is purified through crystallization and filtration techniques to obtain a solid form suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium 5-ethyl-1,3,4-oxadiazole-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring, leading to different products.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized oxadiazole compounds .

Wissenschaftliche Forschungsanwendungen

Potassium 5-ethyl-1,3,4-oxadiazole-2-carboxylate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of Potassium 5-ethyl-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Potassium 5-ethyl-1,3,4-oxadiazole-2-carboxylate can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C5H5KN2O3

Molekulargewicht

180.20 g/mol

IUPAC-Name

potassium;5-ethyl-1,3,4-oxadiazole-2-carboxylate

InChI

InChI=1S/C5H6N2O3.K/c1-2-3-6-7-4(10-3)5(8)9;/h2H2,1H3,(H,8,9);/q;+1/p-1

InChI-Schlüssel

FBVMBTADXSULSQ-UHFFFAOYSA-M

Kanonische SMILES

CCC1=NN=C(O1)C(=O)[O-].[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.